8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one
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Overview
Description
8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a hydroxy group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base such as piperidine . The reaction conditions often include moderate temperatures and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a metal ionophore, facilitating the transport of metal ions across cell membranes. This can lead to alterations in metal ion homeostasis, which may trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells . The specific pathways and molecular targets involved depend on the biological context and the type of cells being studied.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its metal-binding properties and used in medicinal applications.
5-chloro-7-iodo-8-hydroxyquinoline: Studied for its anticancer properties.
2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline: Similar in structure and function, with applications in metal ion transport and cytotoxicity studies
Uniqueness
8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological molecules, while the hydroxy and ethyl groups contribute to its overall stability and reactivity.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-9-7-13(17)18-14-10(9)5-6-12(16)11(14)8-15(2)3/h5-7,16H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEVBCZXAOTUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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